![molecular formula C7H10N2O3 B176183 (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 198084-55-8](/img/structure/B176183.png)
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as HMIT, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. HMIT is a derivative of the naturally occurring compound, harmane, which has been found in a variety of plants and animals. In
Mechanism Of Action
The mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical And Physiological Effects
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells both in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its relatively low toxicity, which makes it a promising candidate for further research. However, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is also relatively unstable and difficult to work with, which can make it challenging to study in a laboratory setting. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Future Directions
There are numerous avenues for future research on (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One area of interest is the potential use of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its potential use in the treatment of cancer. Finally, more research is needed to optimize the synthesis method for (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and improve its stability for use in laboratory experiments.
Conclusion:
In conclusion, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising compound with potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. Further research in this area could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of harmane with various reagents. The most commonly used method involves the reaction of harmane with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which can be further converted into (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione through a series of chemical transformations.
Scientific Research Applications
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
198084-55-8 |
|---|---|
Product Name |
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1 |
InChI Key |
IXZSEXFJQAGPIL-CNZKWPKMSA-N |
Isomeric SMILES |
CN1C(=O)C2C[C@H](CN2C1=O)O |
SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
Canonical SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
synonyms |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-2-methyl-,(6R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






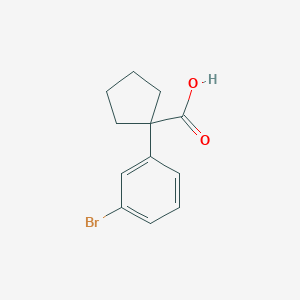
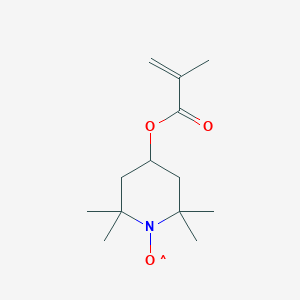
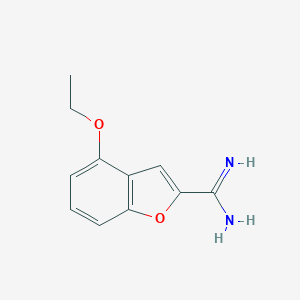


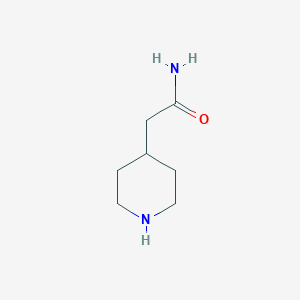
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
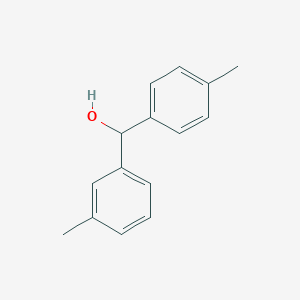


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)